

IUPAC name and chemical structure of AB-Chiminaca

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AB-CHMINACA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, has garnered significant attention within the scientific community due to its high affinity for cannabinoid receptors and its prevalence in the illicit drug market. This document provides a comprehensive technical overview of AB-CHMINACA, including its chemical identity, pharmacological properties, and analytical methodologies. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols described in the literature are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical Identity

AB-CHMINACA is an indazole-based synthetic cannabinoid.[1] Its chemical structure is characterized by a cyclohexylmethyl tail attached to the indazole core and a valine-derived carboxamide moiety.[2]

IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[1][2][3][4]



Chemical Structure:

Table 1: Chemical and Physical Properties of AB-CHMINACA

| Property | Value | Reference | |
|-------------------|--|-----------|--|
| Molecular Formula | C20H28N4O2 | [1][2][3] | |
| Molar Mass | 356.470 g/mol | [2][3] | |
| Appearance | White crystalline solid | | |
| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | | |
| Melting Point | 88.5-92.5°C | | |

Pharmacological Profile

AB-CHMINACA is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

Table 2: Receptor Binding Affinities and Potency of AB-CHMINACA

| Parameter | Receptor | Value | Reference |
|------------------------------|----------|-----------|-----------|
| Ki | CB1 | 0.78 nM | [1] |
| Ki | CB2 | 0.45 nM | [1] |
| Spontaneous Activity ED50 | - | 0.6 mg/kg | [5] |
| Tail-Flick Response ED50 | - | 0.7 mg/kg | [5] |

AB-CHMINACA has been shown to be a full agonist at the CB1 receptor, exhibiting higher efficacy than the endogenous cannabinoid anandamide and the classic synthetic cannabinoid



 $\Delta 9$ -THC.[3][4][5] In animal studies, it fully substitutes for $\Delta 9$ -THC and is significantly more potent.[1]

Signaling Pathway

As a cannabinoid receptor agonist, AB-CHMINACA modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.



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Caption: AB-CHMINACA signaling pathway.

Activation of the Gi/o protein by AB-CHMINACA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Additionally, this activation modulates ion channels and activates the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses.

Experimental ProtocolsSynthesis

While detailed, step-by-step synthesis protocols for AB-CHMINACA are not readily available in the public domain due to its controlled substance status, the general synthetic route has been described. The synthesis of (S)-AB-CHMINACA can be initiated from 1H-indazole-3-carboxylic acid.[7] This starting material undergoes Fischer esterification to yield the corresponding methyl



ester.[7] Subsequently, the ester is alkylated with (bromomethyl)cyclohexane in the presence of a base like potassium tert-butoxide.[7] The final step involves the amidation of the ester with the appropriate amine to yield AB-CHMINACA.

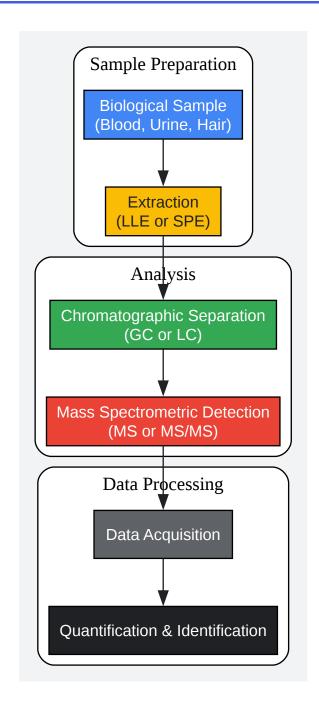
Analytical Methods for Detection

The detection and quantification of AB-CHMINACA and its metabolites in biological matrices are crucial for forensic and clinical toxicology. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Sample Preparation: A critical step in the analysis of biological samples is the extraction of the analyte from the matrix. Common methods include:

- Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances.
- Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.





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Caption: General experimental workflow for AB-CHMINACA analysis.

Chromatographic and Mass Spectrometric Conditions: Specific parameters for GC-MS and LC-MS/MS methods, such as the type of column, mobile phase composition, and mass transition monitoring, need to be optimized and validated for accurate and reliable results. High-resolution mass spectrometry (HRMS) is also increasingly used for the non-targeted screening of novel synthetic cannabinoids.[2]



Metabolism

In vitro studies using human liver microsomes have identified numerous metabolites of AB-CHMINACA. The primary metabolic pathways include monohydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[7] Further biotransformations can lead to dihydroxylated and glucuronidated metabolites.[7]

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid with significant implications for public health and forensic science. A thorough understanding of its chemical properties, pharmacological actions, and analytical methodologies is essential for researchers, clinicians, and law enforcement. The information presented in this whitepaper provides a detailed technical foundation for professionals working with this compound. Further research is warranted to fully elucidate the long-term effects and toxicological profile of AB-CHMINACA.

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